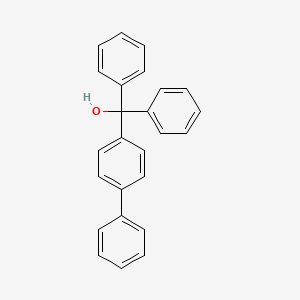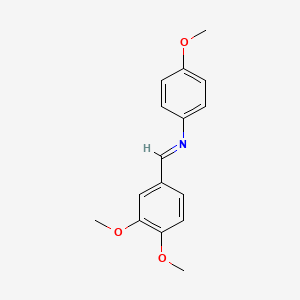
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is a chemical compound known for its stability and unique properties. It is derived from piperidine and is characterized by the presence of a hydroxyl group and a urea moiety. This compound is widely used in various scientific research fields due to its versatile chemical nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and high throughput .
化学反応の分析
Types of Reactions
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
作用機序
The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-hydroxy-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-tetramethylpiperidine
- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
N-(1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)urea is unique due to the presence of both a hydroxyl group and a urea moiety, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .
特性
分子式 |
C10H21N3O2 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)5-7(12-8(11)14)6-10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H3,11,12,14) |
InChIキー |
WZYCXRQTSWOSNZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)
![Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B11965731.png)


![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)



![2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965790.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11965808.png)
